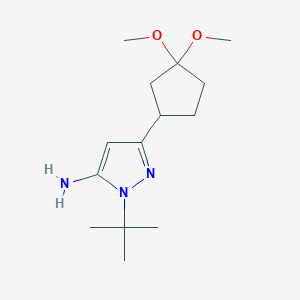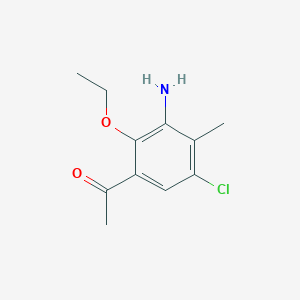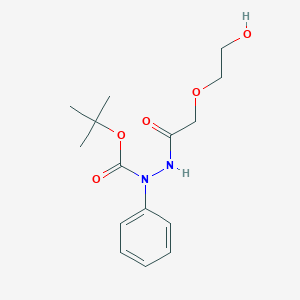![molecular formula C7H3BrIN3 B13918759 8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)
8-Bromo-5-iodopyrido[3,4-B]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-5-iodopyrido[3,4-B]pyrazine is a heterocyclic compound that belongs to the class of pyridopyrazines. These compounds are known for their aromatic properties and are often used in various chemical and biological applications. The presence of both bromine and iodine atoms in the structure makes this compound particularly interesting for synthetic chemists due to its potential reactivity and versatility in forming new chemical bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-iodopyrido[3,4-B]pyrazine typically involves halogenation reactions. One common method is the deprotometalation-trapping reaction, which uses mixed 2,2,6,6-tetramethyl piperidino-based lithium-zinc combinations in tetrahydrofuran. This method allows for the selective introduction of bromine and iodine atoms into the pyridopyrazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-5-iodopyrido[3,4-B]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed couplings with arylboronic acids or anilines can lead to the formation of new carbon-carbon or carbon-nitrogen bonds.
Cyclization Reactions: Subsequent cyclizations can afford complex fused ring systems, such as pyrazino-fused carbazoles and indoles.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of new bonds.
Copper Catalysts: Employed in C-N bond formation with azoles.
Deprotometalation Agents: Lithium-zinc combinations are used to introduce halogen atoms into the pyridopyrazine ring.
Major Products
The major products formed from these reactions include various substituted pyridopyrazines, pyrazino-fused carbazoles, and indoles. These products often exhibit interesting biological properties, such as antiproliferative activity in melanoma cells .
Aplicaciones Científicas De Investigación
8-Bromo-5-iodopyrido[3,4-B]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Evaluated for its biological properties, including antiproliferative activity and kinase inhibition.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 8-Bromo-5-iodopyrido[3,4-B]pyrazine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity, which is crucial for cell signaling and proliferation. This inhibition can lead to antiproliferative effects, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
8-Iodopyrido[2,3-B]pyrazine: Similar in structure but lacks the bromine atom.
8-Bromo-7-iodopyrido[3,4-B]pyrazine: Another closely related compound with a different halogenation pattern.
Uniqueness
8-Bromo-5-iodopyrido[3,4-B]pyrazine is unique due to the presence of both bromine and iodine atoms, which provides it with distinct reactivity and potential for forming diverse chemical bonds. This dual halogenation also enhances its utility in various synthetic and biological applications.
Propiedades
Fórmula molecular |
C7H3BrIN3 |
|---|---|
Peso molecular |
335.93 g/mol |
Nombre IUPAC |
8-bromo-5-iodopyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H3BrIN3/c8-4-3-12-7(9)6-5(4)10-1-2-11-6/h1-3H |
Clave InChI |
TZLYSSJYOIJCNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=N1)C(=CN=C2I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


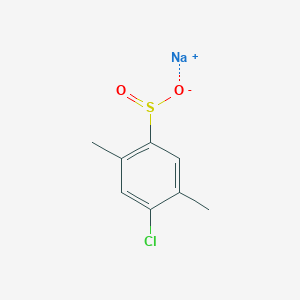
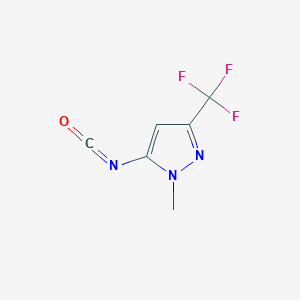
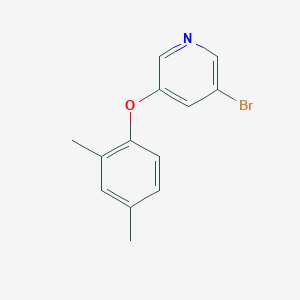
![Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate](/img/structure/B13918684.png)
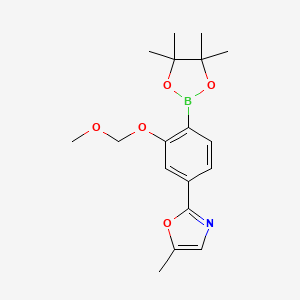
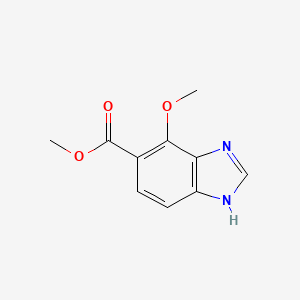
![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine](/img/structure/B13918698.png)
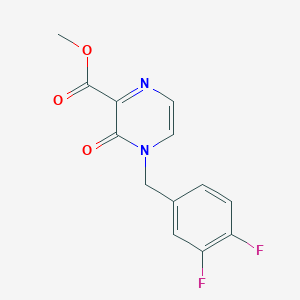
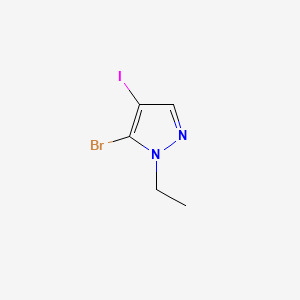
![N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B13918719.png)
